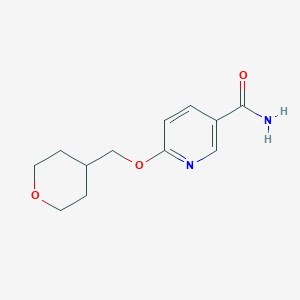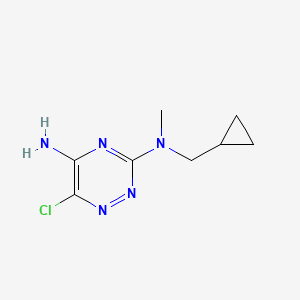![molecular formula C15H18N6O3S B2901414 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- CAS No. 2109164-56-7](/img/structure/B2901414.png)
5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-” belongs to the class of 1,2,3-triazoles . Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known for their excellent properties and green synthetic routes . They are not obtained in nature but are intensely investigated by synthetic chemists due to their wide range of applications .
Synthesis Analysis
The synthesis of 1,2,3-triazoles involves various synthetic routes using different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm . The synthesis modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .
Molecular Structure Analysis
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .
Chemical Reactions Analysis
The reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .
Physical And Chemical Properties Analysis
Triazoles exhibit high densities, highly endothermic heats of formation, and therefore good performance compared to several single ring systems . In addition to a high heat of formation, density plays a major role in the calculation of detonation parameters .
作用機序
Target of Action
It’s known that 1,2,3-triazole derivatives have a wide range of biological activities and can interact with a variety of receptors and enzymes . For instance, they have been found to exhibit anticholinesterase activities , indicating that they may target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
Mode of Action
For instance, the interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
It’s known that 1,2,3-triazole derivatives can influence various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It’s known that 1,2,3-triazole derivatives generally have good pharmacodynamic and pharmacokinetic profiles .
Result of Action
It’s known that 1,2,3-triazole derivatives can exhibit a broad range of important biological activities .
Action Environment
It’s known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .
実験室実験の利点と制限
The advantages of using 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- in lab experiments include its potent antimicrobial and anticancer activity, as well as its ability to induce apoptosis in cancer cells. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-. One potential area of research is in the development of new drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, research could explore the potential use of 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
合成法
The synthesis of 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- involves a multi-step process that includes the use of various reagents and catalysts. The initial step involves the reaction between 4-azido benzoic acid and propargyl alcohol in the presence of a copper catalyst. This reaction leads to the formation of 4-azido benzoate propargyl ether, which is then reacted with (2S,3S)-2-[(2S)-2-(1H-1,2,3-triazol-1-yl)propan-2-yl]-3-methyl-2-oxopyrrolidine-3-yl methyl carbonate to form 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-.
科学的研究の応用
5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is in the development of new drugs. 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- has been shown to exhibit significant antimicrobial activity against various bacteria and fungi. Additionally, it has also demonstrated potent anticancer activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer therapies.
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-15(2,3)23-14(22)16-6-7-21-9-10(18-20-21)13-17-12(19-24-13)11-5-4-8-25-11/h4-5,8-9H,6-7H2,1-3H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUHIUYVNZAALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2901332.png)
![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2901334.png)
![6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2901336.png)



![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2901340.png)

methanamine](/img/structure/B2901344.png)
![(NE)-N-[(6-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2901345.png)
![4-[(3-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine](/img/structure/B2901346.png)

